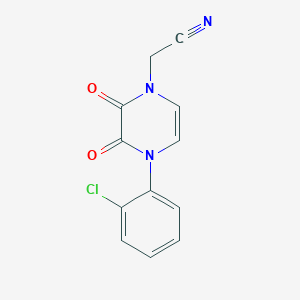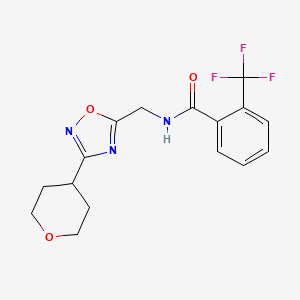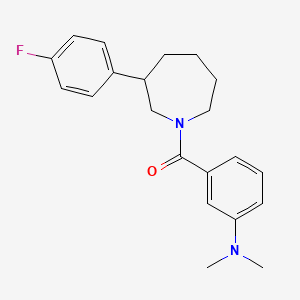![molecular formula C17H18FNO2S B2411898 (2E)-3-[4-(3-fluoropropoxy)phenyl]-N-[(thiophen-2-yl)methyl]prop-2-enamide CAS No. 477871-19-5](/img/structure/B2411898.png)
(2E)-3-[4-(3-fluoropropoxy)phenyl]-N-[(thiophen-2-yl)methyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-[4-(3-fluoropropoxy)phenyl]-N-[(thiophen-2-yl)methyl]prop-2-enamide is a synthetic organic compound characterized by its unique chemical structure This compound features a fluoropropoxy group attached to a phenyl ring, which is further connected to a thiophen-2-ylmethyl group through a prop-2-enamide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[4-(3-fluoropropoxy)phenyl]-N-[(thiophen-2-yl)methyl]prop-2-enamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Fluoropropoxy Group: The synthesis begins with the preparation of 3-fluoropropanol, which is then reacted with a suitable phenol derivative to form the 3-fluoropropoxyphenyl intermediate.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with thiophen-2-ylmethylamine under appropriate conditions to form the desired prop-2-enamide linkage.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-3-[4-(3-fluoropropoxy)phenyl]-N-[(thiophen-2-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(2E)-3-[4-(3-fluoropropoxy)phenyl]-N-[(thiophen-2-yl)methyl]prop-2-enamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe or ligand in biological studies to investigate specific biochemical pathways or molecular interactions.
Industry: The compound can be utilized in the development of new materials, such as polymers or coatings, with specific properties.
Wirkmechanismus
The mechanism of action of (2E)-3-[4-(3-fluoropropoxy)phenyl]-N-[(thiophen-2-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The fluoropropoxy group and thiophen-2-ylmethyl moiety may contribute to its binding affinity and selectivity towards certain enzymes or receptors. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Iodobenzoic Acid: Similar in structure due to the presence of a substituted phenyl ring.
Cresol: Contains a phenolic group similar to the fluoropropoxyphenyl group in the compound.
3-(3,5-Difluorophenyl)propionic Acid: Shares the fluorine substitution on the phenyl ring.
Uniqueness
(2E)-3-[4-(3-fluoropropoxy)phenyl]-N-[(thiophen-2-yl)methyl]prop-2-enamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of both the fluoropropoxy and thiophen-2-ylmethyl groups differentiates it from other similar compounds and contributes to its versatility in various research and industrial applications.
Eigenschaften
IUPAC Name |
(E)-3-[4-(3-fluoropropoxy)phenyl]-N-(thiophen-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2S/c18-10-2-11-21-15-7-4-14(5-8-15)6-9-17(20)19-13-16-3-1-12-22-16/h1,3-9,12H,2,10-11,13H2,(H,19,20)/b9-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMATYIQCVWDOK-RMKNXTFCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C=CC2=CC=C(C=C2)OCCCF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)CNC(=O)/C=C/C2=CC=C(C=C2)OCCCF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2,4-dimethoxybenzoyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2411820.png)
![5-amino-1-[2-(2,4-dimethylanilino)-2-oxoethyl]-N-(furan-2-ylmethyl)triazole-4-carboxamide](/img/structure/B2411822.png)

![5-chloro-2-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2411825.png)
![(2Z)-N-acetyl-6,8-dichloro-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2411826.png)

![Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2411829.png)
![3-[(2-methylbenzyl)sulfanyl]-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2411833.png)
![1-(5-Chloro-2-methoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2411836.png)


